molecular formula C14H12N4O2 B2537047 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide CAS No. 1219914-90-5

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide

Cat. No.: B2537047
CAS No.: 1219914-90-5
M. Wt: 268.276
InChI Key: PSOUWFBXNXZVDX-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the indazole and cyclopropyl groups. One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide is unique due to its specific combination of the isoxazole, indazole, and cyclopropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-Cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide is a synthetic compound belonging to the class of isoxazole derivatives. Its unique structural features, including the isoxazole, indazole, and cyclopropyl groups, contribute to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula: C₁₄H₁₂N₄O₂
  • IUPAC Name: 5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
  • CAS Number: 1219914-90-5

The compound exhibits a unique combination of heterocyclic rings that influence its biological interactions and pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival. Notably, it has shown potential in inhibiting key kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK) .

Cytotoxicity and Antitumor Activity

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, it has been tested against human promyelocytic leukemia cells (HL-60), demonstrating significant cytotoxicity at concentrations ranging from 86 to 755 μM. The compound's mechanism appears to involve promoting apoptosis and cell cycle arrest .

Cell Line IC50 (μM) Mechanism
HL-6086 - 755Apoptosis & Cell Cycle Arrest

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity
In a recent study, researchers synthesized a series of isoxazole derivatives, including our compound of interest. The results indicated that it effectively inhibited cell growth in several cancer models, with specific effects on gene expression related to apoptosis (e.g., downregulation of Bcl-2) .

Case Study 2: Kinase Inhibition
Another study focused on the compound's ability to inhibit various kinases involved in cancer progression. The findings revealed that it significantly reduced kinase activity associated with tumor growth and metastasis .

Comparison with Related Compounds

This compound shares structural similarities with other isoxazole derivatives but exhibits distinct biological activities due to its unique configuration.

Compound Biological Activity Unique Features
Indole DerivativesAntitumorDifferent heterocyclic structure
Other Isoxazole DerivativesVaries (antimicrobial, anticancer)Different substituents on isoxazole

Properties

IUPAC Name

5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(12-6-13(20-18-12)8-1-2-8)16-10-4-3-9-7-15-17-11(9)5-10/h3-8H,1-2H2,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOUWFBXNXZVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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